molecular formula C22H22N2O B14931656 1,1-Dibenzyl-3-(2-methylphenyl)urea CAS No. 86764-28-5

1,1-Dibenzyl-3-(2-methylphenyl)urea

Cat. No.: B14931656
CAS No.: 86764-28-5
M. Wt: 330.4 g/mol
InChI Key: YMEBJDUJFQLXEE-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a urea derivative characterized by the presence of two benzyl groups and a 2-methylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(2-methylphenyl)urea typically involves the reaction of benzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0°C to room temperature. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized urea derivatives with additional functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Urea derivatives with substituted benzyl groups.

Scientific Research Applications

1,1-Dibenzyl-3-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,1-Dibenzyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.

    1,1-Dibenzyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.

    1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea: Features two methoxy groups on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-dibenzyl-3-(2-methylphenyl)urea, and how do reaction conditions influence yield?

The synthesis of arylurea derivatives typically involves condensation reactions between substituted amines and isocyanates or carbamoyl chlorides. For example, 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea (a structural analog) is synthesized via coupling of 3-chloro-4-methylaniline with 2,4,6-trimethylphenyl isocyanate under anhydrous conditions . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Catalysts : Triethylamine or DMAP may accelerate carbamate formation.
    Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns on the benzyl and 2-methylphenyl groups. Aromatic protons typically resonate at δ 6.5–7.5 ppm, while urea NH signals appear at δ 5.0–6.5 ppm (broad) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures of urea derivatives. For example, cis-bis[1,1-dibenzyl-3-(furan-2-ylcarbonyl)thioureato]copper(II) was analyzed using monoclinic P21/n space group parameters (a = 18.8390 Å, β = 114.748°) .
  • IR spectroscopy : Urea carbonyl stretches are observed near 1640–1680 cm⁻¹ .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on structurally similar compounds (e.g., 1-ethyl-1-(2-methylphenyl)urea):

  • GHS classifications : Anticipate hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, substituents like electron-withdrawing groups on the phenyl ring may enhance hydrogen-bonding interactions with biological targets .
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities to enzymes (e.g., kinases or proteases). Pyridinyl and chlorophenyl moieties in related ureas show selective interactions with ATP-binding pockets .

Q. What challenges arise in resolving the crystal structure of this compound, and how can twinning or disorder be addressed?

  • Twinning : Common in urea derivatives due to flexible substituents. SHELXD and SHELXE can deconvolute twinned datasets by iterative phasing .
  • Disordered benzyl groups : Apply restraints (e.g., SIMU, DELU in SHELXL) to model overlapping electron densities. For example, cis-bis[thiourea]copper(II) structures required anisotropic displacement parameter refinement .
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution beyond 0.8 Å, enabling precise hydrogen atom localization .

Q. How do solvent polarity and substituent effects influence the solubility and stability of this compound?

  • Solubility : Polar solvents (e.g., DMSO, methanol) enhance solubility via hydrogen bonding with urea carbonyl groups. Hydrophobic benzyl groups reduce aqueous solubility, requiring co-solvents like acetone-water mixtures .
  • Stability : Electron-donating groups (e.g., methyl on phenyl rings) increase steric hindrance, reducing hydrolysis rates. Stability studies in buffered solutions (pH 2–12) can identify degradation pathways .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for urea derivatives?

  • Reproducibility checks : Verify reaction conditions (e.g., moisture exclusion, inert atmosphere) and reagent purity. For example, trace water can hydrolyze isocyanates, lowering yields .
  • Data normalization : Cross-validate NMR chemical shifts using internal standards (e.g., TMS) and compare with databases like PubChem .
  • Meta-analysis : Review multiple crystallographic datasets (e.g., Cambridge Structural Database) to identify common packing motifs or outliers in unit cell parameters .

Properties

CAS No.

86764-28-5

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C22H22N2O/c1-18-10-8-9-15-21(18)23-22(25)24(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

YMEBJDUJFQLXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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